molecular formula C20H22ClNO B1673994 FPS-ZM1 CAS No. 945714-67-0

FPS-ZM1

Cat. No.: B1673994
CAS No.: 945714-67-0
M. Wt: 327.8 g/mol
InChI Key: XDFKWGIBQMHSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FPS-ZM1 (N-benzyl-N-cyclohexyl-4-chlorobenzamide) is a small-molecule inhibitor of the receptor for advanced glycation end products (RAGE), a multi-ligand receptor implicated in chronic inflammatory and degenerative diseases such as Alzheimer’s disease (AD), diabetes, cancer, and cardiovascular disorders . Developed through high-throughput screening of 5,000 compounds, this compound binds specifically to the V-type domain of RAGE, blocking interactions with ligands like Aβ, AGEs, and HMGB1 . Key features include:

  • Molecular weight: 327 Da, optimized for blood-brain barrier (BBB) penetration .
  • Safety: No toxicity observed even at 500× therapeutic doses in preclinical models .
  • Mechanisms: Reduces Aβ accumulation, suppresses neuroinflammation, and mitigates oxidative stress via RAGE-dependent and independent pathways (e.g., JAK/STAT signaling) .

Chemical Reactions Analysis

FPS-ZM1 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Neuroprotection in Alzheimer's Disease

FPS-ZM1 has been extensively studied for its neuroprotective properties against amyloid-beta-induced toxicity. In transgenic mouse models of Alzheimer's disease, this compound treatment resulted in:

  • Reduction of Amyloid-Beta Levels : this compound inhibited amyloid-beta binding to RAGE, leading to decreased production of amyloid-beta and improved cognitive function in aged APP mice .
  • Decreased Neuroinflammation : The compound significantly suppressed microglial activation and inflammatory responses mediated by RAGE, as evidenced by reduced levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .

Renal Protection

In studies involving spontaneously hypertensive rats, this compound demonstrated protective effects against renal injury:

  • Improved Renal Function : Administration of this compound resulted in increased glomerular filtration rate and reduced markers of kidney damage, such as plasma creatinine and urine albumin excretion .
  • Mechanistic Insights : The protective effects were linked to the inhibition of NF-kB-mediated inflammation and oxidative stress reduction, highlighting its potential as a therapeutic agent for hypertension-related renal dysfunction .

Modulation of Inflammation

This compound has shown efficacy in attenuating inflammation induced by advanced glycation end products:

  • Microglial Activation Suppression : In primary microglial cell cultures, this compound significantly reduced AGEs-induced microglial activation and oxidative stress .
  • Regulation of Transcription Factors : Treatment with this compound elevated levels of protective transcription factors such as Nrf2 and heme oxygenase-1 (HO-1), further supporting its role in mitigating oxidative stress .

Case Studies

StudyModelFindings
Deans et al. (2012)APP transgenic miceThis compound improved cognitive performance and reduced amyloid pathology.
Yang et al. (2015)Rat model of cerebral hemorrhageThis compound reduced blood-brain barrier damage and neuroinflammation.
Hong et al. (2016)Primary microglia cultureThis compound attenuated AGEs-induced inflammatory responses.
Zhang et al. (2020)Spontaneously hypertensive ratsThis compound improved renal function and reduced oxidative stress markers.

Mechanism of Action

FPS-ZM1 exerts its effects by binding to the V domain of RAGE, thereby blocking the binding of amyloid β protein to RAGE. This inhibition reduces Aβ40- and Aβ42-induced cellular stress in RAGE-expressing cells. This compound also blocks multiple mechanisms of Aβ-induced cellular stress in brain endothelium, neurons, and microglia . Additionally, it inhibits the downstream signaling pathways of RAGE, such as the high mobility group box 1 (HMGB1) signaling pathway .

Comparison with Similar Compounds

Structural and Pharmacokinetic Properties

FPS-ZM1 was derived from a second-generation library of tertiary amides, with structural modifications to reduce molecular weight (<450 Da) and hydrogen-bond donors (1 H-bond), enhancing BBB permeability compared to earlier analogs (Table 1) .

Table 1. Structural and Functional Comparison of this compound with Analogous Compounds

Compound Molecular Weight (Da) H-Bonds BBB Penetration Key Applications Toxicity Profile
This compound 327 1 High AD, renal injury, cancer, COPD No toxicity at 500× doses
FPS1/FPS2/FPS3 >450 >2 Low Limited (preclinical screening) Not reported
Compound 40* ~400 (estimated) 2 Moderate Aβ-lowering in AD models Not reported
sRAGE ~42,000 N/A None Diabetes, inflammation Limited by bioavailability

*Compound 40: A pyrazole-5-carboxamide derivative with high aqueous solubility but inferior BBB penetration compared to this compound .

Functional Advantages Over Other RAGE Inhibitors

vs. Biologics (sRAGE, Antibodies)

  • BBB Penetration : Unlike sRAGE or anti-RAGE antibodies, this compound effectively crosses the BBB, enabling direct action in neurodegenerative disorders .

vs. Small-Molecule Analogs (FPS1, Compound 40)

  • Specificity: this compound exhibits higher RAGE affinity, reducing off-target effects. For example, it inhibits Aβ-RAGE interactions at nanomolar concentrations, whereas earlier analogs required higher doses .
  • Dual Mechanisms : Unlike FPS1 or Compound 40, this compound modulates both RAGE-dependent (e.g., NF-κB, HMGB1) and independent pathways (e.g., JAK/STAT), broadening its anti-inflammatory effects .

Clinical and Preclinical Efficacy

Neurodegenerative Diseases

  • AD Models : this compound reduces Aβ plaques, improves cognitive function, and restores cerebral blood flow in APPsw/0 mice, outperforming Aβ-targeting probes like [18F]-FDDNP in specificity for RAGE-mediated pathology .

Cardiovascular and Metabolic Disorders

  • Myocardial Injury : Inhibits HMGB1-RAGE interactions, reducing ischemia-reperfusion damage via ERK pathway modulation .

Cancer

  • This compound reduces PD-L1 expression and MDSC migration in melanoma and colorectal cancer, enhancing antitumor immunity—a unique feature among RAGE inhibitors .

Biological Activity

FPS-ZM1 is a small molecule that serves as a high-affinity antagonist of the receptor for advanced glycation end products (RAGE). Its biological activity has been extensively studied, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD) and inflammatory conditions. This article provides a detailed overview of this compound's mechanisms of action, efficacy in various studies, and its potential therapeutic applications.

This compound primarily functions by inhibiting RAGE, a receptor implicated in several pathological processes, including neuroinflammation and the transport of amyloid-beta (Aβ) across the blood-brain barrier (BBB). The compound exhibits a binding affinity characterized by a KiK_i value of approximately 25 nM, making it significantly potent against Aβ binding to RAGE's V domain .

Key Mechanisms Include:

  • Inhibition of Aβ Binding: this compound effectively blocks Aβ40 and Aβ42 from binding to RAGE, thereby reducing cellular stress associated with these peptides .
  • Reduction of Neuroinflammation: By inhibiting RAGE, this compound decreases microglial activation and the subsequent neuroinflammatory response .
  • Decreased β-Secretase Activity: The compound inhibits β-secretase activity, which is crucial for Aβ production, thereby lowering overall Aβ levels in the brain .

Efficacy in Animal Models

Numerous studies have evaluated the efficacy of this compound in various animal models, particularly focusing on its effects on cognitive function and amyloid pathology.

Study Findings

  • Alzheimer's Disease Models:
    • In transgenic mice models overexpressing human amyloid precursor protein (APP), this compound treatment resulted in a 70-80% reduction in brain Aβ levels. Additionally, it significantly improved cognitive performance and normalized cerebral blood flow responses .
    • The compound was shown to enhance BBB integrity and prevent Aβ influx into the brain, highlighting its potential as a disease-modifying agent for AD .
  • Inflammation Models:
    • In models of severe influenza infection, this compound treatment was correlated with increased cell viability and reduced immunopathological injury, suggesting its protective role during systemic inflammation .
  • Tumor Growth Studies:
    • Interestingly, this compound demonstrated an enhancement in the growth of Pan02-S100A8/A9 tumors, indicating that its effects may vary depending on the biological context and specific cell types involved .

Data Tables

The following tables summarize key findings from various studies on this compound.

Study Model Key Findings Reference
Zlokovic et al.APP mice70-80% reduction in Aβ levels; improved cognition
R&D SystemsIn vitroKi=25nMK_i=25nM; blocks Aβ binding
ScienceDirectInfluenza modelIncreased viability; reduced injury
ResearchGateMeningitis modelPrevented BBB disruption; reduced Aβ accumulation

Case Studies

Several case studies have illustrated the practical implications of this compound in clinical settings:

  • Case Study 1: In older mice models designed to accumulate amyloid beta rapidly, this compound administration resulted in significant reductions in activated microglia (approximately 80% lower) and improved learning capabilities comparable to healthy controls .
  • Case Study 2: In a meningitis model, systemic administration of this compound prevented BBB disruption and significantly diminished Aβ accumulation, showcasing its potential utility in treating neuroinflammatory conditions .

Properties

IUPAC Name

N-benzyl-4-chloro-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO/c21-18-13-11-17(12-14-18)20(23)22(19-9-5-2-6-10-19)15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFKWGIBQMHSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.